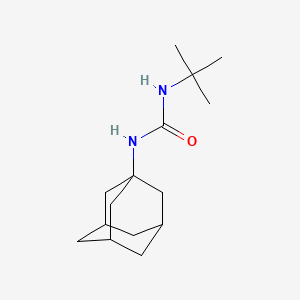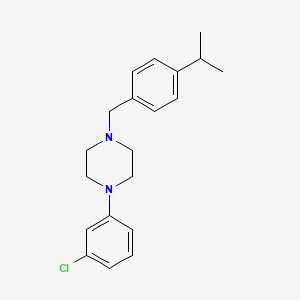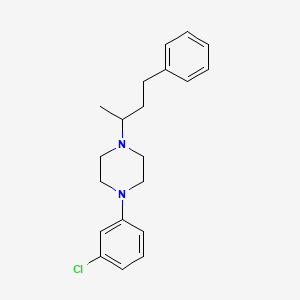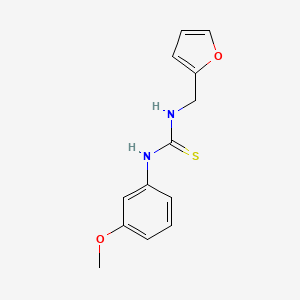![molecular formula C18H21NOS B4973319 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide](/img/structure/B4973319.png)
4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide, also known as MPWB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPWB is a benzamide derivative that belongs to the class of N-substituted benzamides. It has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The exact mechanism of action of 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and pathways that are involved in inflammation and cancer cell growth. 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
実験室実験の利点と制限
4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been shown to have low toxicity in vitro. However, one limitation of using 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide in laboratory experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine its efficacy and safety in vivo.
将来の方向性
There are several future directions for research on 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease. 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide has been shown to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases. Additionally, more research is needed to determine the optimal dosage and administration of 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide for therapeutic use. Finally, more research is needed to understand the mechanisms underlying its anti-inflammatory and anti-cancer effects.
合成法
The synthesis of 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide involves the reaction of 4-methylthiobenzyl chloride with propylamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with benzoyl chloride to yield 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide. The synthesis of 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide is a relatively straightforward process that can be carried out in a laboratory setting.
科学的研究の応用
4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
4-[(4-methylphenyl)sulfanylmethyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-3-12-19-18(20)16-8-6-15(7-9-16)13-21-17-10-4-14(2)5-11-17/h4-11H,3,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEQOIDUZNHZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-methylphenyl)sulfanyl]methyl}-N-propylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{3-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973267.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4973277.png)
![methyl [3-(4-nitrophenyl)-1-adamantyl]acetate](/img/structure/B4973290.png)
![2-{[2-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-3-cyclopentyl-4(3H)-quinazolinone](/img/structure/B4973295.png)
![7-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4973308.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide](/img/structure/B4973312.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4973326.png)
![N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4973334.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B4973340.png)
